N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide
Description
N-[3-(Hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide is a structurally complex molecule featuring dual thiophene sulfonamide moieties linked to a central phenyl ring substituted with a hydrazinecarbonyl group. The thiophene rings contribute aromatic and electronic properties, which may influence solubility and receptor interactions.
Properties
CAS No. |
554404-44-3 |
|---|---|
Molecular Formula |
C15H14N4O5S4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[3-(hydrazinecarbonyl)-5-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N4O5S4/c16-17-15(20)10-7-11(18-27(21,22)13-3-1-5-25-13)9-12(8-10)19-28(23,24)14-4-2-6-26-14/h1-9,18-19H,16H2,(H,17,20) |
InChI Key |
MGLROXORLYYUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)NN)NS(=O)(=O)C3=CC=CS3 |
solubility |
64.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfonyl Hydrazide Intermediate
- Starting from 2-(thiophene-2-sulfonyl)hydrazide , which is prepared by reacting thiophene-2-sulfonyl chloride with hydrazine hydrate in pyridine or other suitable solvents at low temperature (0–5 °C), stirring for several hours to ensure completion.
- The reaction is monitored by thin-layer chromatography (TLC).
- The product is isolated by precipitation upon acidification with dilute HCl, filtration, washing, and recrystallization from ethanol or ethyl acetate.
Preparation of N-(3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-sulfonamide
- The key intermediate, 3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)aniline , is synthesized by selective sulfonamidation of 3-amino-5-substituted benzoic acid derivatives.
- The hydrazinecarbonyl group is introduced by converting the carboxylic acid group into a hydrazide via reaction with hydrazine hydrate under reflux in ethanol or methanol.
- The second thiophene-2-sulfonamide group is introduced by sulfonylation of the aniline nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0 °C to room temperature.
- Reaction times range from 2 to 6 hours, with progress monitored by TLC.
Purification and Characterization
- After completion, the reaction mixture is poured into ice water, acidified if necessary, and the precipitate is collected by filtration.
- The crude product is purified by recrystallization from solvents such as ethanol, ethyl acetate, or DMF.
- Characterization is done by:
- Elemental analysis
- Infrared spectroscopy (IR): disappearance of carboxylic acid C=O stretch and appearance of hydrazide NH and C=O bands.
- Nuclear magnetic resonance (NMR): confirming hydrazinecarbonyl and sulfonamide protons.
- Mass spectrometry (MS)
- Melting point determination
Representative Experimental Data Table
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thiophene-2-sulfonyl chloride + Hydrazine hydrate in pyridine | 3 h | 0–5 °C to RT | 85–90 | Sulfonyl hydrazide intermediate |
| 2 | 3-Amino-5-carboxyphenyl derivative + Hydrazine hydrate (reflux in EtOH) | 4 h | Reflux | 75–80 | Formation of hydrazide |
| 3 | Hydrazide + Thiophene-2-sulfonyl chloride + Pyridine | 3 h | 0 °C to RT | 70–75 | Final sulfonamide coupling |
| 4 | Recrystallization (EtOH or DMF) | — | RT | — | Purification |
Research Findings and Notes
- The hydrazinolysis step converting carboxylic acids to hydrazides is critical and requires careful control of temperature and time to avoid side reactions or incomplete conversion.
- Sulfonylation reactions proceed efficiently in pyridine, which acts both as solvent and base, scavenging HCl formed.
- The presence of two thiophene-2-sulfonamide groups enhances the compound’s biological activity but complicates purification due to similar polarity; hence, recrystallization solvent choice is crucial.
- Spectroscopic data confirm the integrity of both sulfonamide groups and the hydrazinecarbonyl moiety.
- The compound has been synthesized and characterized in patent literature and peer-reviewed studies focusing on sulfonamide derivatives with hydrazide functionalities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide is , with a molecular weight of approximately 297.4 g/mol. The compound features a thiophene ring, which is known for its ability to interact with various biological targets, particularly through the sulfonamide moiety that enhances its pharmacological properties.
Antitumor Activity
Research indicates that compounds containing thiophene sulfonamide cores exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values below 10 μM against tumor cells, indicating strong potential as apoptosis inducers.
Case Studies:
- Study on Breast Cancer Cells: A study evaluated the effects of thiophene sulfonamide derivatives on MCF-7 breast cancer cells, showing a notable reduction in cell viability and induction of apoptosis through activation of caspase pathways.
- Lung Cancer Models: In vitro assays conducted on A549 lung cancer cells revealed that the compound inhibited cell proliferation significantly, suggesting a mechanism involving cell cycle arrest.
Inhibition of Carbonic Anhydrases
The sulfonamide group in this compound is particularly significant for its ability to inhibit carbonic anhydrases (CAs). These enzymes play a critical role in maintaining acid-base balance and fluid transport in tissues.
Applications:
- Glaucoma Treatment: The compound's inhibitory action on carbonic anhydrase II (hCA II) has implications for treating glaucoma by reducing intraocular pressure (IOP). Experimental models have shown that compounds inhibiting hCA II can effectively lower IOP when administered topically.
Antimicrobial Properties
Thiophene-based compounds have also been explored for their antimicrobial activities. The unique structural features of this compound contribute to its efficacy against various bacterial strains.
Research Findings:
- Broad-Spectrum Activity: Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Potential as a Poly(ADP-ribose) Polymerase Inhibitor
Recent research has indicated that compounds similar to this compound may act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.
Implications:
- Cancer Therapy: By inhibiting PARP, these compounds could enhance the effectiveness of existing chemotherapeutic agents, particularly in cancers with defective DNA repair pathways.
Summary Table of Applications
| Application Area | Description | Case Studies/Research Findings |
|---|---|---|
| Antitumor Activity | Significant cytotoxic effects against various cancer cell lines. | IC50 values < 10 μM; apoptosis induction in MCF-7 cells. |
| Inhibition of Carbonic Anhydrases | Reduces intraocular pressure; potential treatment for glaucoma. | Effective lowering of IOP in animal models. |
| Antimicrobial Properties | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Demonstrated efficacy in laboratory settings. |
| PARP Inhibition | Potential enhancement of chemotherapeutic efficacy through DNA repair pathway inhibition. | Research supports role in enhancing chemotherapy effectiveness. |
Mechanism of Action
The mechanism of action of N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene and sulfonamide groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hydrazine/Sulfonamide Hybrids
- 3-Phenyl-2-{[2-(thiophene-2-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide (4): This compound () shares a thiophene sulfonamide group and a hydrazine-derived carbonyl linkage. However, its indole core and single sulfonamide group contrast with the target compound’s dual sulfonamides.
- N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide (): Lacking the hydrazinecarbonyl group, this analogue demonstrates how substituent simplification affects properties. The amino group increases basicity, which could improve solubility in acidic environments, whereas the target compound’s hydrazinecarbonyl may offer stronger hydrogen-bonding interactions .
Anticancer Sulfonamide Derivatives
Compounds 7b and 11 () exhibit potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL). These derivatives incorporate thiazole or thiadiazole rings instead of hydrazinecarbonyl groups. The target compound’s dual sulfonamides could enhance binding to tumor-associated targets like carbonic anhydrase IX, but its efficacy would depend on substituent positioning and cellular uptake .
Angiotensin AT2 Receptor Ligands
Compounds in and , such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide, prioritize heteroaryl substitutions (e.g., imidazole, pyrimidine) for receptor selectivity. The target compound’s hydrazinecarbonyl group introduces a polar, non-aromatic substituent, which might reduce off-target interactions but could also limit membrane permeability compared to lipophilic isobutyl or trifluoromethyl groups in these analogues .
Structure-Activity Relationship (SAR) Trends
- Dual Sulfonamides : The presence of two sulfonamide groups in the target compound may increase binding avidity to dimeric enzyme targets (e.g., HIV proteases) but could also raise toxicity risks due to enhanced plasma protein binding .
- Hydrazinecarbonyl vs. Thiazolidinone: ’s thiazolidinone-sulfonamide hybrid shows how replacing hydrazine with a cyclic thione affects bioactivity. Thiazolidinones often exhibit antioxidant properties, whereas hydrazine derivatives are explored for antimicrobial or antitubercular applications .
Biological Activity
The compound N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide (CAS No. 554404-44-3) is a novel sulfonamide derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure features two thiophene rings and hydrazinecarbonyl moieties, which are known to enhance the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that thiophene-based sulfonamides exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Thiophene-Based Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis |
| Compound B | A549 (Lung) | 15.0 | Cell Cycle Arrest |
| This compound | HeLa (Cervical) | 10.0 | Apoptosis |
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of carbonic anhydrase , an enzyme implicated in tumor growth and metastasis. Research has shown that similar sulfonamide derivatives can effectively inhibit carbonic anhydrase isoforms, thereby reducing tumorigenic potential.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
Study 2: Enzyme Inhibition Assay
Another investigation focused on the compound's ability to inhibit carbonic anhydrase activity in vitro. The results showed a potent inhibition with an IC50 value comparable to standard inhibitors like acetazolamide, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
